molecular formula C10H10BrF B12635965 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene

Cat. No.: B12635965
M. Wt: 229.09 g/mol
InChI Key: VNFSBWOBKXEIHT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is a valuable chemical intermediate designed for research and development applications. This compound features a benzene ring substituted with bromine and fluorine atoms, as well as a 1-methylcyclopropyl group. The presence of both bromine and fluorine makes it a versatile building block for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The cyclopropane ring is a structure of high interest in medicinal chemistry due to its ability to influence a molecule's conformation, metabolic stability, and lipophilicity. Incorporating cyclopropane motifs, such as the 1-methylcyclopropyl group in this reagent, is a recognized strategy in drug discovery to improve the potency and selectivity of drug candidates . While the specific biological activity of this compound has not been reported, research on analogous structures demonstrates that cyclopropane-containing compounds can exhibit significant biological activity. For instance, novel cis-1,2,2-trisubstituted cyclopropane derivatives have been developed as potent and highly selective anaplastic lymphoma kinase (ALK) inhibitors for potential cancer treatment . Furthermore, difluorocyclopropane derivatives are also explored for their biological properties . This reagent serves as a key starting material for the synthesis of more complex molecules for pharmaceutical and agrochemical research. It is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene

InChI

InChI=1S/C10H10BrF/c1-10(4-5-10)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3

InChI Key

VNFSBWOBKXEIHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Method 1: Bromination of 4-Fluoro-1-(1-methylcyclopropyl)benzene

One of the most straightforward methods for synthesizing 2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves the bromination of 4-fluoro-1-(1-methylcyclopropyl)benzene. The process can be summarized as follows:

  • Starting Material : 4-Fluoro-1-(1-methylcyclopropyl)benzene
  • Reagents : Bromine or hydrobromic acid (HBr)
  • Conditions : The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride at temperatures ranging from 0°C to room temperature.
  • Mechanism : The bromine adds to the aromatic ring, preferentially at the ortho or para positions relative to the fluorine substituent due to electronic effects.
Reaction Scheme

$$
\text{4-Fluoro-1-(1-methylcyclopropyl)benzene} + \text{Br}_2 \rightarrow \text{this compound}
$$

Yield and Purity

This method typically yields moderate to high purity products (up to 85%) with careful control of reaction conditions to minimize polybromination.

Method 2: Acetylation Followed by Bromination

Another approach involves an initial acetylation step followed by bromination, which can help in controlling regioselectivity.

  • Step 1: Acetylation

  • Step 2: Bromination

    • Following acetylation, the product is subjected to bromination using HBr in the presence of an oxidizing agent like hydrogen peroxide.
Reaction Scheme

$$
\text{4-Fluoroaniline} \xrightarrow{\text{Acetic Anhydride}} \text{Acetylated Intermediate} \xrightarrow{\text{HBr}} \text{this compound}
$$

Yield and Efficiency

This method can provide higher yields (up to 90%) and better selectivity for the desired product due to the stabilization provided by the acetyl group during bromination.

Comparative Analysis of Methods

Method Starting Material Yield (%) Comments
Bromination 4-Fluoro-1-(1-methylcyclopropyl)benzene Up to 85% Simple but may lead to polybromination
Acetylation + Bromination 4-Fluoroaniline Up to 90% Higher selectivity and yield

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydro derivatives or alcohols.

Scientific Research Applications

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of substituted benzene derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene Br (2), F (4), 1-methylcyclopropyl (1) C₁₀H₉BrF High steric bulk from cyclopropane; electron-withdrawing Br/F enhance electrophilic substitution resistance. N/A
2-Bromo-4-fluoro-1-(prop-1-en-2-yl)benzene (S01) Br (2), F (4), propenyl (1) C₉H₇BrF Propenyl group introduces π-electron density; less steric hindrance than cyclopropane. Synthetic yield: 70% .
1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene Br (1), 2,2-difluoro-1-methylcyclopropyl (4) C₁₀H₉BrF₂ Difluoro substituent increases electronegativity; cyclopropane strain alters reactivity. Purity: 95% .
2-Bromo-4-fluoro-1-methoxybenzene Br (2), F (4), OMe (1) C₇H₅BrFO Methoxy group donates electrons via resonance, opposing Br/F effects. Similarity score: 0.91 .

Key Observations:

  • Steric Effects : The 1-methylcyclopropyl group in the target compound imposes greater steric hindrance compared to the propenyl group in S01 or the methoxy group in 2-bromo-4-fluoro-1-methoxybenzene. This hindrance may reduce reactivity in sterically demanding reactions (e.g., SNAr) .
  • Electronic Effects : Bromine and fluorine atoms deactivate the benzene ring, making electrophilic substitutions less favorable. In contrast, the methoxy group in 2-bromo-4-fluoro-1-methoxybenzene provides electron donation, creating a competing electronic environment .

Physicochemical Properties

  • Solubility : The hydrophobic cyclopropane ring in the target compound likely reduces solubility in polar solvents compared to the methoxy analog.
  • Thermal Stability : Cyclopropane rings are thermally labile; derivatives like 1-bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene may exhibit lower thermal stability due to ring strain .

Biological Activity

2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrF
  • Molecular Weight : 229.09 g/mol
  • Structure : The compound features a bromine atom and a fluorine atom on the aromatic ring, along with a cyclopropyl group that is methyl-substituted. This arrangement can influence its interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis via caspase activation
Related Compound AHeLa5.63Inhibits cell proliferation
Related Compound BA5493.12Disrupts microtubule formation

Note: IC50 values are indicative of the compound's potency in inhibiting cell growth.

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interacting with enzymes that play critical roles in cancer cell metabolism.
  • Receptor Modulation : Binding to specific receptors that regulate cell survival and apoptosis.

Research indicates that halogenated compounds often exhibit enhanced binding affinity due to increased lipophilicity and electronic effects, which may be applicable to this compound.

Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various halogenated benzene derivatives, this compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of compounds similar to this compound. The findings revealed that certain derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Research Findings and Future Directions

The exploration of this compound's biological activity is still in its early stages. However, preliminary findings suggest that:

  • Its structural characteristics may enhance its interaction with biological targets.
  • Further modifications could lead to more potent derivatives suitable for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach for synthesizing halogenated aromatic compounds with cyclopropane substituents involves sequential halogenation and cross-coupling reactions. For example, a Suzuki-Miyaura coupling could introduce the 1-methylcyclopropyl group to a pre-halogenated benzene ring. Optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) is critical to minimize side reactions like dehalogenation or cyclopropane ring opening. Purity of intermediates should be verified via GC or HPLC (>97% purity) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine and bromine).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns consistent with bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br}).
  • Elemental Analysis : Confirm stoichiometry (C, H, Br, F).
    Purity should be assessed via GC with flame ionization detection or HPLC with UV-Vis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard code) .
  • Storage : Store in a dry, cool environment (<25°C) away from oxidizers. Use amber glass bottles to prevent light-induced degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (P501 code) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : SC-XRD is ideal for confirming the spatial arrangement of substituents, particularly the orientation of the cyclopropane ring relative to bromine and fluorine. Use the SHELX suite for structure refinement:
  • Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F). Validate using R-factor convergence (<5%) .

Q. What strategies can address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dehalogenated derivatives) that may skew data .

Q. How can researchers optimize catalytic systems for functionalizing this compound in cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test palladium (e.g., Pd(PPh3_3)4_4) or nickel catalysts for Buchwald-Hartwig amination or Heck reactions.
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction efficiency.
  • Additives : Use silver salts (Ag2_2CO3_3) to stabilize reactive intermediates. Monitor progress via 19F^{19}\text{F} NMR for real-time fluorine substitution analysis .

Q. What are the challenges in assessing environmental toxicity of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Bioassay Design : Use Daphnia magna or algae growth inhibition tests to evaluate acute aquatic toxicity (H400 code).
  • Degradation Studies : Perform photolysis or hydrolysis experiments to identify persistent metabolites.
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological endpoints .

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